6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[1,2-b]pyrazole core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of this compound.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound could potentially have a broad range of molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, this compound can interact with transcription factors, influencing gene expression by modulating their binding to DNA . These interactions can lead to changes in the expression of genes involved in various cellular processes, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations, indicating a narrow therapeutic window .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit carbonic anhydrase, affecting the bicarbonate buffer system and altering pH regulation in cells . Additionally, this compound can influence the levels of metabolites by modulating the activity of metabolic enzymes, leading to changes in metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound can influence its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
The synthesis of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of propargyl-allene isomerization followed by amidation . Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include catalysts like CuSO4.5H2O and sodium ascorbate for cycloaddition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazole derivatives, which also exhibit a range of biological activities . the presence of the cyclopropyl and prop-2-yn-1-yl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-5-15-6-7-16-12(15)9(11(13)17)10(14-16)8-3-4-8/h1,6-8H,3-5H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXRAPRCDUNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.